Dimethyl 3-methylglutarate

Description

Overview of Dimethyl 3-Methylglutarate as a Research Compound

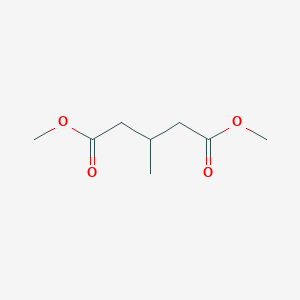

This compound, with the IUPAC name dimethyl 3-methylpentanedioate, is a diester compound that serves as a significant molecule in chemical research. nih.gov It is the dimethyl ester of 3-methylglutaric acid. scientificlabs.co.ukontosight.ai Structurally, it is characterized by a five-carbon chain with a methyl group at the third carbon and two methyl ester groups at the termini. ontosight.ai This compound is typically a colorless liquid at standard conditions. ontosight.aisigmaaldrich.com Its utility in research is primarily as a prochiral substrate and a versatile building block for the synthesis of more complex molecules. scientificlabs.co.uksigmaaldrich.com

Table 1: Physicochemical Properties of this compound Below is an interactive table detailing the key properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | dimethyl 3-methylpentanedioate | nih.gov |

| CAS Number | 19013-37-7 | nih.govsigmaaldrich.com |

| Molecular Formula | C₈H₁₄O₄ | nih.govchemsynthesis.comscbt.com |

| Molecular Weight | 174.19 g/mol | nih.govsigmaaldrich.comscbt.com |

| Appearance | Liquid | sigmaaldrich.comsigmaaldrich.com |

| Density | 1.052 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 110 °C at 19 mmHg | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.425 | sigmaaldrich.comsigmaaldrich.com |

| Flash Point | 97.0 °C (closed cup) | sigmaaldrich.com |

Users can sort and filter the data by clicking on the table headers.

Significance of this compound in Chemical Synthesis and Related Fields

The significance of this compound in the scientific community stems largely from its role as a versatile intermediate and building block in organic and chemoenzymatic synthesis. scientificlabs.co.uksigmaaldrich.com Its prochiral nature—meaning it can be converted from an achiral to a chiral molecule in a single step—makes it an exceptionally valuable substrate for asymmetric synthesis.

Key applications in chemical synthesis include:

Asymmetric Hydrolysis: It is widely used in the enantioselective hydrolysis catalyzed by enzymes, particularly pig liver esterase (PLE), to produce chiral synthons like (R)- and (S)-4-amino-3-methylbutanoic acids. scientificlabs.co.uksigmaaldrich.com This enzymatic resolution is a cornerstone of its utility, providing access to optically pure compounds that are critical for pharmaceutical development.

Synthesis of Natural Products and Fragrances: The compound is a precursor in the synthesis of optically active derivatives of verrucarinic acid. scientificlabs.co.uksigmaaldrich.com Furthermore, it participates in the synthesis of valuable perfume ingredients such as (R,Z)-muscenone. scientificlabs.co.uksigmaaldrich.com

Advanced Pharmaceutical Intermediates: In modern drug development, this compound has been utilized for the construction of complex molecular architectures. For instance, the enzymatic desymmetrization of this meso-diester was a key step in building the γ-lactam moiety of a Calcitonin Gene-Related Peptide (CGRP) receptor antagonist, highlighting its role in creating sophisticated pharmaceutical agents. acs.org

Precursor to Monofunctionalized Acids: It can be selectively hydrolyzed to yield 3-(R)-methylglutaric acid mono methyl ester, a useful chiral building block in its own right. prepchem.com

The parent dicarboxylic acid, 3-methylglutaric acid, also finds application as a building block in the production of polymers, suggesting potential avenues for the application of its diester derivative in materials science. solubilityofthings.com

Historical Context of Research on this compound

Research interest in this compound and its parent compound, 3-methylglutaric acid, is rooted in both synthetic chemistry and biochemistry. Historically, the synthesis of glutaric acid derivatives has been a subject of study for well over a century, with established procedures for related compounds appearing in foundational chemical literature. orgsyn.org

The specific focus on this compound gained significant traction with the rise of biocatalysis in the latter half of the 20th century. The discovery that enzymes, such as esterases from pig liver, could selectively hydrolyze one of the two ester groups in a stereospecific manner was a pivotal development. scientificlabs.co.uksigmaaldrich.comprepchem.com This opened the door for its use as a model substrate in enzymatic studies and as a practical starting material for chiral molecules.

Early biochemical research provided a broader context, with studies on the metabolism of related compounds like 3-hydroxy-3-methylglutaric acid in bacteria and mammals dating back to the 1960s and 1970s. asm.org While not directly involving this compound, this work on the biological pathways of glutarate derivatives underscored the importance of this class of molecules and likely spurred further investigation into their synthesis and properties. The development of synthetic methods for 3-methylglutaric acid itself also has a documented history, evolving to provide the necessary precursor for its dimethyl ester. patsnap.com

Current Research Trends and Future Directions for this compound Studies

Contemporary research on this compound is heavily influenced by the broader trends in sustainable chemistry, advanced biocatalysis, and the demand for enantiomerically pure pharmaceuticals.

Table 2: Modern Research Applications of this compound This interactive table summarizes the cutting-edge research areas involving the compound.

| Research Trend | Description | Key Application Example | Source(s) |

| Advanced Biocatalysis | The use of engineered and optimized enzymes (hydrolases, ketoreductases) to achieve higher efficiency, selectivity, and stability in transformations. | Enzymatic desymmetrization for the synthesis of a CGRP receptor antagonist. | acs.orgmdpi.comresearchgate.net |

| Asymmetric Synthesis | A primary focus on developing synthetic routes to single enantiomers of chiral molecules, moving away from racemic mixtures. | Enantioselective hydrolysis using pig liver esterase to generate chiral building blocks for pharmaceuticals. | scientificlabs.co.uksigmaaldrich.comvulcanchem.com |

| Pharmaceutical Intermediates | Application as a key starting material for complex Active Pharmaceutical Ingredients (APIs). | Synthesis of the γ-lactam core in novel drug candidates. | acs.org |

| Flow Chemistry | Integrating biocatalytic processes into continuous flow reactors to improve scalability, control, and efficiency. | Encouraging innovative applications of enzymes in flow systems for API synthesis. | acs.org |

Future research is expected to continue pushing the boundaries of biocatalysis. This includes the discovery of novel enzymes and the engineering of existing ones to tolerate a wider range of reaction conditions and non-natural substrates. acs.org The integration of these biocatalytic steps into multi-enzyme cascades and continuous flow processes represents a significant future direction, aiming to create more efficient, cost-effective, and environmentally benign manufacturing routes for high-value chemicals derived from this compound. acs.orgacs.org Furthermore, while less explored, its potential use in creating specialized monomers for advanced polymers and materials remains a plausible avenue for future investigation.

Mentioned Compounds

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

dimethyl 3-methylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-6(4-7(9)11-2)5-8(10)12-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJLMTNDXYVGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334094 | |

| Record name | Dimethyl 3-methylglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19013-37-7 | |

| Record name | Dimethyl 3-methylglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethyl 3 Methylglutarate and Its Derivatives

Classical Chemical Synthesis Routes

Traditional organic synthesis provides several reliable pathways to obtain dimethyl 3-methylglutarate, typically as a racemic mixture. These methods often involve fundamental reactions such as esterification and condensation.

Esterification Reactions for this compound

A primary and straightforward method for the synthesis of this compound is the direct esterification of 3-methylglutaric acid. This reaction is typically carried out by reacting 3-methylglutaric acid with methanol (B129727) in the presence of an acid catalyst. Common catalysts for this transformation include strong mineral acids like sulfuric acid (H₂SO₄) or gaseous hydrogen chloride. The reaction proceeds by protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack by methanol. The subsequent elimination of water yields the desired dimethyl ester.

Alternatively, more reactive acylating agents derived from 3-methylglutaric acid can be employed to facilitate the esterification. For instance, the conversion of 3-methylglutaric acid to its corresponding acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, provides a highly reactive intermediate that readily reacts with methanol to form this compound. This method is often preferred for its high yields and the fact that the byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed from the reaction mixture.

Another effective approach involves the use of 3-methylglutaric anhydride (B1165640) as the starting material. The ring-opening of the anhydride with methanol, often catalyzed by an acid, provides the mono-methyl ester, which can then be further esterified to the diester under similar conditions.

A summary of common esterification conditions is provided in the table below.

| Starting Material | Reagents | Catalyst | Typical Conditions | Yield |

| 3-Methylglutaric Acid | Methanol | Sulfuric Acid | Reflux | High |

| 3-Methylglutaric Acid | Thionyl Chloride, then Methanol | None | Room temperature to gentle heating | Very High |

| 3-Methylglutaric Anhydride | Methanol | Sulfuric Acid | Room temperature to reflux | High |

Condensation Reactions in this compound Synthesis

Condensation reactions, particularly the Michael addition, are fundamental in constructing the carbon backbone of 3-methylglutaric acid, which is then esterified. The Michael reaction is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org

A common strategy for the synthesis of the 3-methylglutarate skeleton involves the reaction of a malonic ester derivative with an appropriate α,β-unsaturated ester. For instance, the conjugate addition of the enolate of dimethyl malonate to methyl crotonate, followed by hydrolysis and decarboxylation of the resulting adduct, would yield 3-methylglutaric acid. Subsequent esterification provides this compound.

The key steps in this synthetic sequence are:

Enolate Formation: A base, such as sodium ethoxide, is used to deprotonate dimethyl malonate, forming a resonance-stabilized enolate.

Michael Addition: The enolate attacks the β-carbon of methyl crotonate in a 1,4-conjugate addition.

Protonation: The resulting enolate is protonated to give the tetra-ester adduct.

Hydrolysis and Decarboxylation: Saponification of the ester groups followed by acidification and heating leads to the loss of a carboxyl group and the formation of 3-methylglutaric acid.

Esterification: The resulting diacid is then esterified as described in the previous section to yield this compound.

This approach is highly versatile and allows for the introduction of various substituents on the glutarate backbone by choosing appropriately substituted Michael donors and acceptors.

Strategies for Racemic Mixture Synthesis

The classical synthetic routes described above, including direct esterification of 3-methylglutaric acid and syntheses involving condensation reactions like the Michael addition, inherently produce this compound as a racemic mixture. This is because these reactions are carried out under achiral conditions, and the starting materials are not enantiomerically pure.

For example, in the Michael addition route, the nucleophilic attack of the malonate enolate on the α,β-unsaturated ester can occur from either face of the planar enolate with equal probability, leading to a racemic mixture of the product. Similarly, the direct esterification of racemic 3-methylglutaric acid will result in racemic this compound.

The preparation of racemic this compound is often the starting point for chemoenzymatic resolutions, where one enantiomer is selectively transformed, allowing for the separation of the enantiomers. Therefore, the efficient and high-yielding synthesis of the racemic diester is a crucial first step in accessing enantiopure derivatives of 3-methylglutaric acid.

Chemoenzymatic and Asymmetric Synthesis Approaches

Chemoenzymatic and asymmetric synthesis strategies offer powerful tools for the preparation of enantiomerically enriched derivatives of this compound. These methods leverage the stereoselectivity of biocatalysts or chiral chemical catalysts to achieve high levels of enantiomeric excess.

Enantioselective Hydrolysis of this compound using Biocatalysts

A widely employed and efficient method for obtaining chiral building blocks from this compound is the enantioselective hydrolysis catalyzed by enzymes, particularly esterases. In this process, the enzyme selectively hydrolyzes one of the two enantiotopic ester groups of the prochiral this compound, leading to a chiral monoester.

Pig liver esterase (PLE) is a commercially available and robust biocatalyst that has been extensively used for the asymmetric hydrolysis of a variety of esters, including this compound. ijsdr.org The enzyme exhibits a high degree of enantioselectivity, preferentially hydrolyzing the pro-S methoxycarbonyl group of this compound to yield the corresponding (R)-mono-methyl-3-methylglutarate with high enantiomeric excess. wikipedia.org

The reaction is typically performed in an aqueous buffer solution at a controlled pH. As the hydrolysis proceeds, the carboxylic acid produced causes a decrease in pH. To maintain the optimal enzyme activity and drive the reaction to completion, a base, such as sodium hydroxide, is added to neutralize the acid. The consumption of one molar equivalent of base indicates the completion of the hydrolysis to the monoester.

The general reaction is as follows:

(Racemic) this compound + H₂O --(Pig Liver Esterase)--> (R)-Methyl 3-(carboxylatomethyl)butanoate + Methanol

The resulting chiral monoester, (R)-mono-methyl-3-methylglutarate, is a versatile intermediate that can be used to synthesize both (R)- and (S)- enantiomers of various target molecules. For example, the remaining ester group can be converted to an amine to produce (R)-4-amino-3-methylbutanoic acid, while the carboxylic acid functionality can be transformed into an amine to yield (S)-4-amino-3-methylbutanoic acid. wikipedia.org

The table below summarizes typical conditions and outcomes for the PLE-catalyzed hydrolysis of this compound.

| Substrate | Biocatalyst | Reaction Medium | pH | Product | Enantiomeric Excess (ee) |

| This compound | Pig Liver Esterase (PLE) | Phosphate Buffer | 7.0-8.0 | (R)-Mono-methyl-3-methylglutarate | >95% |

Regioselectivity and Enantioselectivity in Esterase-Catalyzed Reactions

The desymmetrization of prochiral diesters through enzyme-catalyzed hydrolysis is a powerful strategy for producing optically active compounds. In the case of this compound, esterases, particularly pig liver esterase (PLE), have demonstrated high efficiency in catalyzing its enantioselective hydrolysis. nih.govrupahealth.com This enzymatic process selectively hydrolyzes one of the two enantiotopic methoxycarbonyl groups.

The reaction exhibits remarkable selectivity, preferentially cleaving the pro-S-methoxycarbonyl group to yield methyl (R)-3-methylglutarate in high enantiomeric excess (ee). rupahealth.com The reaction is typically conducted in an aqueous buffer system, and the pH is maintained at a neutral or slightly alkaline level (around 7.0-8.0) by the controlled addition of a base to neutralize the carboxylic acid formed during the hydrolysis. rupahealth.com The high degree of enantioselectivity achieved in this step is crucial, as it establishes the chirality that is carried through subsequent synthetic transformations.

Factors such as temperature, pH, and the specific enzyme used can influence both the rate and the stereoselectivity of the hydrolysis. researchgate.net The ability to control these conditions allows for the optimization of the reaction to achieve high yields and excellent optical purity of the resulting chiral monoester.

Table 1: Parameters of Esterase-Catalyzed Hydrolysis of this compound

| Parameter | Description | Typical Value/Condition | Source(s) |

| Enzyme | The biocatalyst used for the hydrolysis. | Pig Liver Esterase (PLE) | nih.gov, rupahealth.com |

| Substrate | The starting prochiral diester. | This compound | nih.gov, rupahealth.com |

| Product | The resulting chiral monoester. | Methyl (R)-3-methylglutarate | nih.gov, rupahealth.com |

| Selectivity | The preferential cleavage of one enantiotopic group. | Pro-S-methoxycarbonyl group | rupahealth.com |

| Enantiomeric Excess (ee) | The measure of the product's optical purity. | Approaching 100% ee | rupahealth.com |

| pH | The acidity/alkalinity of the reaction medium. | Maintained at ~7.0 | rupahealth.com |

| Control | Method used to maintain the optimal pH. | Addition of 1 N NaOH | rupahealth.com |

**2.2.2. Synthesis of Chiral Intermediates from this compound

The chiral monoester, methyl (R)-3-methylglutarate, obtained from the enzymatic hydrolysis of this compound, is a valuable and versatile intermediate for the synthesis of more complex chiral molecules. nih.govrupahealth.com

Synthesis of Chiral Intermediates from this compound

Preparation of (R)- and (S)-4-amino-3-methylbutanoic acids

A key application of the chiral monoester is the synthesis of both (R)- and (S)-4-amino-3-methylbutanoic acids. nih.govrupahealth.com These compounds are analogues of γ-aminobutyric acid (GABA), an important neurotransmitter, making them of significant interest in medicinal chemistry. rupahealth.com

The chemoenzymatic approach allows for the preparation of both enantiomers from a single chiral precursor, methyl (R)-3-methylglutarate. rupahealth.com This is achieved by selectively transforming either the ester group or the carboxylic acid group into an amine.

Synthesis of (R)-4-amino-3-methylbutanoic acid: The synthesis begins with the ester functionality of methyl (R)-3-methylglutarate. The ester is first converted to an amide, which is then subjected to a Hofmann rearrangement to yield the target (R)-amino acid. rupahealth.com

Synthesis of (S)-4-amino-3-methylbutanoic acid: To obtain the (S)-enantiomer, the carboxylic acid group of the same starting monoester is targeted. The carboxylic acid is converted into an amine via a Curtius rearrangement, leading to the formation of (S)-4-amino-3-methylbutanoic acid. rupahealth.com

This divergent strategy highlights the utility of the initial enzymatic resolution, providing access to two distinct chiral products from one common intermediate. rupahealth.com

Table 2: Divergent Synthesis of Chiral Amino Acids

| Starting Material | Target Functional Group | Key Reaction | Final Product | Source(s) |

| Methyl (R)-3-methylglutarate | Ester | Ammonolysis -> Hofmann Rearrangement | (R)-4-amino-3-methylbutanoic acid | rupahealth.com |

| Methyl (R)-3-methylglutarate | Carboxylic Acid | Curtius Rearrangement | (S)-4-amino-3-methylbutanoic acid | rupahealth.com |

Synthesis of Optically Active Verrucarinic Acid Derivatives

This compound is also reported as a potential building block for the preparation of optically active derivatives of verrucarinic acid. nih.gov Verrucarinic acid is a component of macrocyclic trichothecenes, a class of biologically active natural products. The synthesis of such complex molecules relies on the availability of suitable chiral precursors. The enantiomerically pure monoester derived from the enzymatic hydrolysis of this compound can serve as such a precursor, providing the necessary stereocenter for the construction of the target molecule. While detailed public-domain synthetic routes directly from this compound are not extensively documented, the strategy is consistent with modern chemoenzymatic approaches to natural product synthesis.

Chemoenzymatic Routes as Building Blocks for Asymmetric Synthesis

The use of this compound in chemoenzymatic routes exemplifies a broader strategy in modern organic chemistry: the use of enzymes to generate versatile chiral building blocks for asymmetric synthesis. nih.govnih.govresearchgate.net The desymmetrization of a simple, achiral molecule like this compound provides an efficient entry point to chiral molecules that would be difficult to obtain through purely chemical methods. nih.gov

The resulting methyl (R)-3-methylglutarate is not limited to the syntheses previously described. Its two distinct functional groups—an ester and a carboxylic acid—attached to a chiral backbone, allow for a wide range of selective chemical modifications. This makes it a valuable starting material for the synthesis of various chiral drugs, natural products, and other fine chemicals. nih.govresearchgate.net This approach combines the high selectivity of biocatalysis with the versatility of traditional organic synthesis. nih.gov

**2.3. Novel Synthetic Pathways and Catalytic Systems

While enzymatic hydrolysis represents a key transformation of this compound, understanding its formation is also crucial.

Novel Synthetic Pathways and Catalytic Systems

Mechanistic Investigations of this compound Formation

The formation of this compound can be understood by examining the synthesis of its parent dicarboxylic acid, 3-methylglutaric acid, followed by its esterification.

Biosynthesis of the 3-Methylglutaric Acid Backbone: In biological systems, a pathway for the formation of 3-methylglutaric acid has been proposed, particularly in the context of certain metabolic disorders. nih.govresearchgate.net This route, termed the "acetyl-CoA diversion pathway," occurs within the mitochondria when normal energy metabolism is compromised. nih.govrupahealth.comresearchgate.net The mechanism proceeds in several steps:

Two molecules of acetyl-CoA condense to form acetoacetyl-CoA.

A third molecule of acetyl-CoA condenses with acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.net

HMG-CoA is then converted to 3-methylglutaconyl-CoA. researchgate.net

Finally, a reduction of the double bond in 3-methylglutaconyl-CoA can lead to the formation of 3-methylglutaryl-CoA, the precursor to 3-methylglutaric acid. nih.govresearchgate.net

Chemical Synthesis and Esterification: In a laboratory or industrial setting, this compound is typically prepared via the esterification of 3-methylglutaric acid. The mechanism for this reaction is a classic Fischer esterification.

The carbonyl oxygen of one of the carboxylic acid groups is protonated by an acid catalyst (e.g., sulfuric acid), which activates the carboxyl group toward nucleophilic attack.

A molecule of methanol, acting as the nucleophile, attacks the carbonyl carbon.

A proton transfer occurs, followed by the elimination of a water molecule, regenerating the carbonyl group of the ester.

The process is repeated at the second carboxylic acid group to form the final diester, this compound.

This acid-catalyzed, equilibrium-driven process is a standard and well-understood method for the formation of esters from carboxylic acids and alcohols.

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound through environmentally benign methodologies is an area of growing interest, aligning with the core principles of green chemistry, such as waste minimization, use of renewable feedstocks, and employment of safer solvents and catalysts. ajrconline.orgrsc.org While direct green synthesis routes for this specific molecule are not extensively documented, a sustainable pathway can be constructed by examining the synthesis of its precursor, 3-methylglutaric acid, followed by a green esterification process.

A known route to 3-methylglutaric acid involves the condensation of acetaldehyde (B116499) with cyanoacetamide, followed by hydrolysis. orgsyn.org This initial step can be aligned with green principles by using water as a solvent and an organocatalyst like piperidine, which avoids the need for harsh reagents. The subsequent hydrolysis of the intermediate, α,α'-Dicyano-β-methylglutaramide, is traditionally performed with strong acids. orgsyn.org

The crucial step, the diesterification of 3-methylglutaric acid to this compound, can be rendered more sustainable by replacing traditional mineral acid catalysts (e.g., sulfuric acid) with reusable solid acid catalysts. chemicalbook.com Heterogeneous catalysts, such as ion-exchange resins, offer significant advantages including simplified product purification, reduced corrosive waste streams, and the potential for catalyst recycling and continuous flow processes.

Another advanced green approach is the use of biocatalysis. Enzymes, such as lipases, can catalyze esterification reactions under mild conditions (room temperature and neutral pH) with high specificity, generating minimal waste. This method stands in contrast to conventional methods that often require high temperatures and produce significant byproducts.

Furthermore, novel single-step reactions reported for similar structures, such as the base-catalyzed Michael addition for synthesizing methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, highlight potential green pathways. rsc.org Such a route, if developed for this compound, could offer benefits like solvent-free conditions and the use of only catalytic amounts of base, significantly improving the atom economy and reducing the environmental footprint of the synthesis. rsc.org

The following table summarizes a comparative overview of traditional versus potential green synthesis approaches for the precursor and its subsequent esterification.

| Step | Traditional Method | Green Chemistry Approach | Key Advantages of Green Approach |

| Precursor Synthesis | Condensation using conventional solvents and catalysts. | Use of water as a solvent and organocatalysis (e.g., piperidine). orgsyn.org | Reduced use of volatile organic compounds (VOCs); milder reaction conditions. |

| Esterification | Use of stoichiometric strong mineral acids (e.g., H₂SO₄) as catalysts. chemicalbook.com | Employment of reusable solid acid catalysts (e.g., cation-exchange resins) or biocatalysts (e.g., lipases). | Catalyst reusability, elimination of corrosive acidic waste, simplified purification, milder conditions. |

Emerging Catalytic Systems for this compound Functionalization

The functionalization of this compound into other valuable chemical entities is critical for its application as a platform chemical. Emerging catalytic systems focus on enhancing the efficiency, selectivity, and sustainability of key transformations such as hydrolysis, transesterification, and amidation.

Catalytic Hydrolysis: The selective hydrolysis of the ester groups to yield 3-methylglutaric acid can be achieved using green catalytic systems that replace traditional mineral acids. A prominent emerging system involves the use of solid acid catalysts, particularly strong acidic cation-exchange resins. These heterogeneous catalysts are highly efficient, reusable, and operate without the need for organic solvents. google.com Research on the analogous compound, dimethyl glutarate, demonstrates that high yields of the corresponding diacid can be obtained under optimized conditions. researchgate.net This technology is directly applicable to this compound.

The table below details the research findings for the hydrolysis of dimethyl glutarate using a cation-exchange resin, a model for this compound functionalization. researchgate.net

| Parameter | Value |

| Catalyst | 001x7 Styrene Cation Exchange Resin |

| Substrate | Dimethyl Glutarate |

| Reagent | Water |

| Optimal Molar Ratio (Water:Ester) | 12:1 |

| Optimal Temperature | 130°C |

| Optimal Reaction Time | 2 h |

| Catalyst Concentration | 170 g/L |

| Resulting Yield (Glutaric Acid) | 88.84% |

Catalytic Transesterification: Transesterification allows for the conversion of this compound into other esters, broadening its utility. Modern catalysis is moving towards mild and selective methods that tolerate a wide range of functional groups. An emerging class of catalysts for this purpose are metallic clusters. For instance, a tetranuclear zinc cluster has been shown to effectively catalyze the transesterification of various methyl esters under nearly neutral and mild temperature conditions (58–68 °C). organic-chemistry.org This system's high tolerance for functional groups and applicability to solvent-free conditions make it an environmentally and economically attractive option for the functionalization of this compound. organic-chemistry.org Biocatalysts, such as Candida antarctica Lipase (B570770) B (CALB), also represent a green and highly selective catalytic system for such transformations. dtu.dk

Catalytic Amidation: The direct conversion of esters to amides is a highly sought-after transformation that traditionally requires harsh conditions or the use of stoichiometric activating agents, generating significant waste. catalyticamidation.info Emerging catalytic systems enable the direct amidation of esters with amines. Research has identified several promising catalysts, including nickel/N-heterocyclic carbene (Ni/NHC) complexes, simple iron salts like FeCl₃, and heterogeneous catalysts such as amorphous zirconia. mdpi.com These systems operate under various conditions and demonstrate broad substrate scope, making them potentially powerful tools for the functionalization of this compound into a range of mono- and di-amides. mdpi.com

The following table summarizes emerging catalytic systems for ester functionalization applicable to this compound.

| Transformation | Emerging Catalyst System | Substrates | Key Advantages |

| Transesterification | Tetranuclear Zinc Cluster (e.g., Zn₄(OCOCF₃)₆O) organic-chemistry.org | Methyl Esters + Alcohols | Mild, neutral conditions; High functional group tolerance; Solvent-free options. |

| Amidation | Nickel/N-heterocyclic Carbene (Ni/NHC) mdpi.com | Methyl Esters + Amines | Avoids stoichiometric activators; Broad scope for esters and amines. |

| Amidation | Heterogeneous Zirconium-Oxide mdpi.com | Methyl Esters + Amines | Enables continuous-flow processes; Catalyst is reusable. |

Applications of Dimethyl 3 Methylglutarate in Advanced Chemical Research

Role as a Building Block in Complex Molecule Synthesis

The utility of dimethyl 3-methylglutarate as a building block in the synthesis of intricate molecular architectures is well-established. Its ester functional groups and chiral center, after enzymatic resolution, provide multiple reaction sites for constructing complex frameworks.

Precursor for Perfume Ingredients, e.g., (R,Z)-Muscenone

This compound serves as a key starting material in the synthesis of high-value fragrance compounds, most notably (R,Z)-Muscenone, a prized musk odorant. researchgate.netsigmaaldrich.cn The synthesis leverages the chiral nature of the molecule, which is crucial for the desired olfactory properties of the final product. A critical step in this process is the enantioselective hydrolysis of the prochiral this compound using enzymes like pig liver esterase (PLE). iupac.org This enzymatic resolution yields a chiral monoester, which then serves as a versatile intermediate for further transformations toward the target macrocyclic musk. While a detailed synthetic route starting directly from this compound to (R,Z)-Muscenone is a multi-step process, the initial enzymatic desymmetrization is a well-documented and efficient method for introducing the necessary chirality. iupac.org

Intermediate in Pharmaceutical Synthesis

In the pharmaceutical industry, this compound is a valuable intermediate for the synthesis of biologically active compounds. ontosight.ai Its application spans the creation of both chiral and achiral drug precursors.

A significant application is in the synthesis of (R)- and (S)-4-amino-3-methylbutanoic acids. researchgate.net The synthesis commences with the enantioselective hydrolysis of this compound using pig liver esterase to produce methyl (R)-3-methylglutarate. researchgate.net Subsequent chemical transformations convert the ester and carboxylic acid functionalities into amino groups to yield the desired (R) and (S) enantiomers of 4-amino-3-methylbutanoic acid. researchgate.net These compounds are of interest as they are structurally related to pregabalin (B1679071) and gabapentin, which are used to treat neuropathic pain. nih.gov

Furthermore, this compound is utilized in the preparation of optically active derivatives of verrucarinic acid. researchgate.netresearchgate.net Verrucarinic acid is a component of the macrocyclic trichothecene (B1219388) family of mycotoxins, which are of interest for their biological activities. iupac.orgiupac.org The synthesis of optically active verrucarinic acid from this compound involves an initial enantioselective hydrolysis step, highlighting the importance of this compound in accessing chiral building blocks for complex natural product synthesis. iupac.orgiupac.org

| Pharmaceutical Intermediate | Starting Material | Key Synthetic Step | Therapeutic Area of Interest |

| (R)- and (S)-4-amino-3-methylbutanoic acid | This compound | Enantioselective hydrolysis with pig liver esterase | Neuropathic pain researchgate.netnih.gov |

| Optically active verrucarinic acid derivative | This compound | Enantioselective hydrolysis | Natural product synthesis researchgate.netiupac.orgiupac.org |

Versatile Scaffold for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound and its derivatives serve as versatile scaffolds for the synthesis of various heterocyclic systems. The closely related diethyl 3-methylglutarate is a key intermediate in the synthesis of lactams, which are important precursors to a wide range of nitrogen-containing heterocycles. The reactivity of the ester groups in this compound allows for cyclization reactions to form these valuable heterocyclic structures.

Contributions to Polymer Science and Material Chemistry

The application of this compound extends into the realm of polymer and material science, where it functions both as a monomer and as a precursor to specialized chemical products.

Monomer in Polymerization Reactions

Esters of glutaric acid are recognized for their utility in polymerization reactions. Dibasic esters, which include dimethyl glutarate, are used in the production of saturated and unsaturated polyester (B1180765) resins. atamankimya.com Furthermore, derivatives such as diisobutyl 3-methylglutarate have been identified as suitable monomers for polymerization processes. google.com This indicates that this compound can act as a difunctional monomer, where its two ester groups can participate in polycondensation reactions to form polyesters. aits-tpt.edu.in These polyesters can be tailored to have specific properties based on the comonomers used in the polymerization process.

Precursor for Specialty Chemicals and Additives

This compound serves as a precursor for a variety of specialty chemicals and additives used to enhance the properties of materials. Dibasic esters, including dimethyl glutarate, are employed in the formulation of paints, coil coatings, and paint strippers. atamankimya.com They also find use as plasticizers, binders, and solvents in various industrial applications. atamankimya.com In the field of lubricants, dibasic esters of adipates, glutarates, and azelates with longer chain alcohols are used as lubricants and spin finishes. atamankimya.com These applications underscore the role of this compound as a foundational chemical for producing a wide array of performance-enhancing additives. mdpi.comspecialchem.comnrel.gov

| Application Area | Derived Specialty Chemical/Additive |

| Coatings | Paints, Coil Coatings atamankimya.com |

| Solvents | Industrial Solvents, Paint Strippers atamankimya.com |

| Plastics | Plasticizers, Binders atamankimya.com |

| Lubricants | Lubricant additives, Spin finishes atamankimya.com |

Exploration in Solvent Systems and Green Solvents

The search for environmentally benign solvents has led researchers to explore the potential of dicarboxylic acid esters. Within this class of compounds, Dimethyl 2-methylglutarate, an isomer of this compound, has emerged as a promising green solvent.

Liquid-phase exfoliation (LPE) is a key method for producing large quantities of two-dimensional (2D) materials from their bulk van der Waals crystal counterparts. d-nb.inforesearchgate.netresearchgate.net The choice of solvent is critical to the success of this process. Traditionally, solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have been used due to the compatibility of their surface energy with materials like graphite. d-nb.infonih.gov However, significant toxicity concerns associated with these solvents have necessitated a shift towards safer, greener alternatives. d-nb.inforesearchgate.netresearchgate.net

Recent research has validated Dimethyl 2-methylglutarate, commercially known as Rhodiasolv Iris, as a highly effective and eco-friendly solvent for the LPE of various 2D materials. d-nb.inforesearchgate.netresearchgate.net Studies have demonstrated its efficiency in exfoliating materials such as Molybdenum disulfide (MoS₂), Tungsten disulfide (WS₂), Germanium Selenide (GeSe), and graphite. d-nb.inforesearchgate.net The Iris-assisted exfoliation process has been shown to produce high yields of nanosheet flakes with desirable aspect ratios. d-nb.inforesearchgate.netresearchgate.net

Table 1: Exfoliation Yield of 2D Materials using Rhodiasolv Iris

| Material Exfoliated | Maximum Yield | Reference |

|---|---|---|

| Various 2D Materials | Up to 52% | d-nb.inforesearchgate.netresearchgate.net |

| Molybdenum disulfide (MoS₂) | High Yield Reported | d-nb.infonih.gov |

| Tungsten disulfide (WS₂) | High Yield Reported | d-nb.infonih.gov |

| Germanium Selenide (GeSe) | High Yield Reported | d-nb.info |

The process typically involves sonicating the bulk material powder in Rhodiasolv Iris, followed by centrifugation to separate the exfoliated nanosheets. nih.gov The resulting 2D materials exhibit good crystallinity, consistent with the structure of the bulk crystals. nih.gov

Rhodiasolv Iris (Dimethyl 2-methylglutarate) possesses several properties that make it an advantageous green solvent, particularly when compared to the toxic solvents it aims to replace. d-nb.inforesearchgate.netresearchgate.net Its biodegradability and lack of toxicity are among its most significant environmental benefits. d-nb.inforesearchgate.netresearchgate.net This opens up possibilities for using 2D materials in sectors where toxicity is a major barrier, such as the agri-food industry. d-nb.inforesearchgate.net

For the first time, key physical parameters of Rhodiasolv Iris have been reported, which are crucial for understanding its performance in LPE and other processes. d-nb.inforesearchgate.net

Table 2: Comparative Properties of Solvents for LPE

| Property | Rhodiasolv Iris | N-methyl-2-pyrrolidone (NMP) | N,N-dimethylformamide (DMF) |

|---|---|---|---|

| Toxicity | Non-toxic | Severe toxicity issues | Severe toxicity issues |

| Biodegradability | Biodegradable | - | - |

| Surface Tension (mN/m) | 33.0 | - | - |

| Dynamic Viscosity (cP at 20°C) | 2.85 | High | - |

| Suitability for Inkjet Printing | Suitable | Impeded by high viscosity | - |

Data compiled from multiple sources. d-nb.infonih.gov

The low dynamic viscosity of Rhodiasolv Iris is a notable advantage, making it suitable for applications like inkjet printing, a common method for depositing 2D materials. nih.gov In contrast, the high viscosity of NMP hinders its use in such applications. nih.gov The validation of Rhodiasolv Iris as a sustainable solvent for LPE presents significant potential for the commercial and industrial use of 2D materials in a more environmentally responsible manner. d-nb.inforesearchgate.net

Potential in Agricultural Chemistry Research

Esters of methylglutaric acid are also being investigated for their utility in the agricultural sector. These compounds can serve as solvents in formulations or as intermediates in the synthesis of agrochemicals.

A patent for an agricultural formulation describes Dimethyl 2-methylglutarate as a preferred organic solvent. google.com The formulation, which includes an agriculturally active ingredient, a surfactant, and a silicone compound, is designed to be a clear liquid, and the solvent plays a crucial role in dissolving these components. google.com The content of the organic solvent in such formulations can range from 1 to 99% by weight. google.com

Furthermore, related compounds like Diethyl 2-methylglutarate are used as intermediates in the creation of agricultural chemicals, contributing to products for crop protection and enhancement. lookchem.com Other research indicates that 3-hydroxyglutarate compounds, which can be synthesized from 3-oxoglutarate esters, also have applications in agricultural chemicals, among other fields. google.com This suggests a broader potential for glutarate derivatives in the development of new agricultural products.

Analytical and Characterization Methodologies for Dimethyl 3 Methylglutarate

Chromatographic Techniques

Chromatography is fundamental in the analysis of Dimethyl 3-methylglutarate, enabling its separation from complex mixtures and the determination of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netavantiresearch.com In this method, the compound is first separated from other components in a gas chromatograph based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification. nih.gov For this compound, experimental data obtained via GC-MS using an instrument with electron ionization (EI) at 70 eV shows a characteristic fragmentation pattern. nih.gov This data is crucial for confirming the compound's identity in a sample. nih.gov Purity analysis is achieved by integrating the peak area of this compound in the chromatogram relative to the total area of all detected peaks. Another key identifier in gas chromatography is the Kovats Retention Index, which for this compound on a standard non-polar column is approximately 1137-1145. nih.gov

Table 1: Experimental GC-MS Data for this compound This table is based on data available for this compound.

| Parameter | Value/Description | Source Index |

| Instrument Type | JEOL JMS-01-SG (EI-B) | nih.gov |

| Ionization Energy | 70 eV | nih.gov |

| Top 5 Mass Peaks (m/z) | 114, 101, 143, 69, 73 | nih.gov |

| Kovats Retention Index | 1137 | nih.gov |

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the analysis of this compound, particularly for non-volatile impurities or when derivatization for GC is not desirable. While specific methods for this compound are not widely published, methodologies developed for structurally similar compounds, such as Dimethyl 3-hydroxy-3-methylglutarate, provide a strong framework. sielc.com

A common approach for a compound like this compound would involve Reverse Phase (RP) HPLC. sielc.com A suitable method, adapted from the analysis of a related glutarate, uses a C18-type column (specifically, a Newcrom R1 column with low silanol (B1196071) activity has been shown to be effective for similar compounds). sielc.comasianpubs.org The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with an acid additive to ensure good peak shape. sielc.comsielc.com

For coupling HPLC with a mass spectrometer (LC-MS), the mobile phase composition is critical. While acids like phosphoric acid can be used for UV detection, they are not suitable for MS as they are non-volatile. sielc.comsielc.com In these applications, a volatile acid, such as formic acid, must be used as the mobile phase additive to ensure compatibility with the mass spectrometer's ionization source. sielc.comsielc.com

HPLC methods are highly scalable. An analytical method developed for quantification can be adapted for preparative chromatography. sielc.com This allows for the isolation of larger quantities of this compound from a mixture or the separation and isolation of individual impurities for further structural analysis. sielc.comsielc.com

Table 2: Suggested HPLC Method Parameters for Glutarate Esters This table is based on established methods for closely related compounds like Dimethyl 3-hydroxy-3-methylglutarate.

| Parameter | Description | Source Index |

| Mode | Reverse Phase (RP) | sielc.com |

| Column Example | Newcrom R1 (or similar C18) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water | sielc.com |

| Additive (UV) | Phosphoric Acid | sielc.com |

| Additive (MS-Compatible) | Formic Acid | sielc.comsielc.com |

| Applications | Quantification, Preparative Separation, Impurity Isolation | sielc.com |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural confirmation of this compound. These techniques probe the molecule's interaction with electromagnetic radiation to provide detailed information about its atomic composition and bonding arrangement.

Publicly available spectral databases confirm that several spectroscopic methods are used to characterize this compound. nih.gov These include Nuclear Magnetic Resonance (NMR) for detailed structural mapping, Infrared (IR) spectroscopy for identifying functional groups, and Raman spectroscopy. nih.gov Mass spectrometry, often coupled with GC as discussed previously, provides information on the molecule's mass and fragmentation pattern. nih.gov

Table 3: Overview of Spectroscopic Characterization Methods This table summarizes the primary spectroscopic techniques used for the analysis of this compound.

| Spectroscopic Technique | Primary Application | Source Index |

| ¹H and ¹³C NMR | Complete molecular structure elucidation | nih.gov |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | nih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O of the ester) | nih.gov |

| Raman Spectroscopy | Analysis of molecular vibrations and structural fingerprinting | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen and carbon atoms.

The ¹H-NMR spectrum of this compound provides critical information about the number and connectivity of hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the methyl protons of the ester groups, the protons of the central methyl group, the methine proton, and the methylene (B1212753) protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the adjacent ester functionalities.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH ₃-CH | ~1.0 | Doublet | 3H |

| -CH ₂- | ~2.2-2.4 | Multiplet | 4H |

| CH₃-CH | ~2.5 | Multiplet | 1H |

| -O-CH ₃ | ~3.67 | Singlet | 6H |

Note: Predicted values are based on standard chemical shift tables and data from similar structures. Actual experimental values may vary depending on the solvent and spectrometer frequency.

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing a count of the unique carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the ester groups, the methoxy (B1213986) carbons, the methylene carbons, the methine carbon, and the methyl carbon. nih.gov

Table 2: ¹³C-NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C H₃-CH | ~19.5 |

| CH₃-C H | ~29.0 |

| -C H₂- | ~41.0 |

| -O-C H₃ | ~51.5 |

| -C =O | ~172.5 |

Note: Data sourced from publicly available spectra. nih.gov Values may vary based on experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The spectrum is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch of the ester groups. Additional absorptions corresponding to C-O and C-H stretching vibrations confirm the compound's identity. nih.govnih.gov

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong |

| C=O Stretch (Ester) | ~1735 | Strong |

| C-O Stretch (Ester) | 1150-1250 | Strong |

Note: Data is based on typical values for ester functional groups and available spectral data. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information on the molecular weight and the fragmentation pattern of this compound, further confirming its structure. The electron ionization (EI) mass spectrum typically does not show a strong molecular ion peak (M⁺) due to the lability of the ester groups. Instead, the spectrum is characterized by a series of fragment ions resulting from specific cleavage pathways. acs.org

The molecular weight of this compound is 174.19 g/mol . nih.gov The mass spectrum shows characteristic peaks resulting from the loss of methoxy groups (-OCH₃) and other fragmentation patterns. nih.govacs.org

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 143 | 89.0 | [M - OCH₃]⁺ |

| 114 | 99.9 | [M - 2xOCH₃]⁺ or [CH₃OC(O)CH₂CH(CH₃)]⁺ |

| 101 | 92.4 | [M - C₄H₇O₂]⁺ |

| 73 | 49.3 | [C₄H₉O]⁺ |

| 69 | 84.2 | [C₄H₅O]⁺ |

Note: Data sourced from MassBank and PubChem. nih.govacs.org Relative intensities can vary between instruments.

Advanced Characterization Techniques

Beyond standard spectroscopic methods, other advanced techniques can provide deeper insights into the structural properties of this compound.

X-ray Crystallography for Solid-State Structure Determination

This compound is a liquid at standard temperature and pressure, and therefore, it must first be crystallized to be analyzed by this technique. As of now, a crystal structure for this compound has not been reported in major crystallographic databases. However, should a suitable single crystal be obtained, X-ray diffraction would reveal:

The exact conformation of the pentanedioate (B1230348) backbone.

The orientation of the two methyl ester groups relative to each other and to the carbon chain.

Details of intermolecular interactions, such as van der Waals forces, which govern how the molecules pack together in the crystal.

Studies on similar small dimethyl esters, such as dimethyl fumarate, have successfully used X-ray crystallography to determine their planar conformations and how they form three-dimensional networks in the solid state. nih.gov This demonstrates the potential of the technique for the definitive structural elucidation of this compound.

Computational Chemistry for Predictive Analysis and Mechanistic Insights

Computational chemistry serves as a powerful, non-invasive tool for predicting the physicochemical properties and elucidating the reactive behavior of this compound. Through the application of quantum mechanics and molecular modeling, researchers can gain profound insights that complement and guide experimental work. Methodologies such as Density Functional Theory (DFT), molecular dynamics (MD) simulations, and Quantitative Structure-Property Relationship (QSPR) models are instrumental in building a comprehensive molecular profile of the compound.

Predictive Analysis of Molecular Properties

Computational methods allow for the in silico estimation of a wide array of molecular descriptors and properties for this compound, starting from its fundamental structure. These predictions are crucial for anticipating the compound's behavior in various chemical and biological systems. Publicly available databases, for instance, provide a suite of computed properties derived from its molecular structure. nih.gov

These predictive models are particularly valuable for forecasting spectroscopic behavior. For example, theoretical studies on the precursor, 3-methylglutaric acid, have demonstrated that combining DFT calculations with molecular dynamics simulations can yield highly accurate predictions of ¹³C NMR chemical shifts. nih.gov This same approach is applicable to this compound for correlating theoretical spectra with experimental data, aiding in structural confirmation and analysis. Furthermore, DFT calculations using functionals like B3LYP have been successfully employed to calculate optical rotation and other chiroptical properties for structurally similar molecules, a technique directly relevant for analyzing the chiral center of this compound. nih.gov

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₈H₁₄O₄ | PubChem |

| Molecular Weight | 174.19 g/mol | PubChem 2.2 |

| XLogP3 | 1.1 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 5 | Cactvs 3.4.8.18 |

| Exact Mass | 174.08920892 Da | PubChem 2.2 |

| Topological Polar Surface Area | 52.6 Ų | Cactvs 3.4.8.18 |

Mechanistic Insights into Chemical Reactions

Beyond static properties, computational chemistry provides a dynamic view of how this compound participates in chemical reactions. By modeling reaction pathways, chemists can identify transition states, calculate activation energies, and determine reaction thermodynamics (ΔG and ΔE), offering a detailed picture of reaction mechanisms.

The ester functional groups in this compound are primary sites for reactions such as hydrolysis and aminolysis. Extensive theoretical studies on similar esters have utilized DFT methods, including functionals like B3LYP and M06-2X with various basis sets, to investigate the atomistic details of these transformations. mdpi.com These studies provide validated frameworks for predicting the reactivity of this compound, calculating the favorability of its reactions, and understanding the role of catalysts or solvents. mdpi.comresearchgate.net

Molecular dynamics (MD) simulations offer further insights, particularly into the conformational flexibility of the molecule and its interactions within a solvent or at a biological binding site. nih.govplos.org For instance, MD simulations are used to study how related glutamate (B1630785) compounds bind to and interact with enzymes, revealing the specific residues and forces that govern molecular recognition. plos.orgacs.org This type of analysis is critical for understanding the biological context of glutarate derivatives and can be applied to explore potential interactions of this compound with protein targets. Such computational approaches have been used to gain mechanistic insights into the catalytic cycles of enzymes like 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, which operates on a structurally related substrate. nih.gov

Biochemical and Metabolic Research Involving Glutarate Derivatives

Metabolic Pathways of Related Glutaric Acid Derivatives

Glutarate derivatives are involved in several crucial metabolic pathways, playing roles as intermediates in the breakdown of amino acids and in the biosynthesis of essential molecules like isoprenoids. Understanding these pathways is vital for diagnosing and potentially treating various metabolic disorders.

Leucine (B10760876) Catabolism and Associated Intermediates (e.g., 3-methylglutaconic acid, 3-hydroxy-3-methylglutaric acid)

The breakdown of the essential branched-chain amino acid leucine occurs within the mitochondria and involves a series of enzymatic reactions that produce several key intermediates. researchgate.netnih.gov Leucine catabolism begins with a reversible transamination to form α-ketoisocaproate (KIC). semanticscholar.org Subsequently, KIC is oxidatively decarboxylated to isovaleryl-CoA, which is then converted to 3-methylcrotonyl-CoA. google.com This molecule is then carboxylated to form 3-methylglutaconyl-CoA. google.com

The subsequent steps in leucine metabolism are critical, and defects in the enzymes involved can lead to the accumulation of specific organic acids. 3-methylglutaconyl-CoA is hydrated by the enzyme 3-methylglutaconyl-CoA hydratase to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov A deficiency in this enzyme leads to a metabolic disorder known as 3-methylglutaconic aciduria type I, characterized by the buildup of 3-methylglutaconic acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid in the urine. researchgate.netnih.govcapes.gov.br

HMG-CoA is then cleaved by HMG-CoA lyase into acetyl-CoA and acetoacetate, which can be used for energy production. google.comnih.gov A defect in HMG-CoA lyase results in 3-hydroxy-3-methylglutaric aciduria, another inherited metabolic disorder. nih.gov This condition is characterized by the accumulation of 3-hydroxy-3-methylglutaric acid and other upstream metabolites from the leucine degradation pathway. nih.govresearchgate.net

The accumulation of these intermediates, such as 3-methylglutaconic acid and 3-hydroxy-3-methylglutaric acid, can have toxic effects and are important diagnostic markers for these specific inborn errors of metabolism. researchgate.netnih.gov

| Intermediate | Associated Enzyme | Metabolic Disorder of Deficiency |

| 3-methylglutaconyl-CoA | 3-methylglutaconyl-CoA hydratase | 3-methylglutaconic aciduria type I nih.gov |

| 3-hydroxy-3-methylglutaryl-CoA | 3-hydroxy-3-methylglutaryl-CoA lyase | 3-hydroxy-3-methylglutaric aciduria nih.gov |

Mevalonate (B85504) Pathway and Isoprenoid Biosynthesis (e.g., 3-hydroxy-3-methylglutaryl-CoA)

The mevalonate pathway, also known as the HMG-CoA reductase pathway, is a fundamental metabolic route for the biosynthesis of isoprenoids and steroids. nih.gov This pathway is essential in eukaryotes, archaea, and some bacteria. nih.gov Isoprenoids are a large and diverse class of organic molecules that include cholesterol, steroid hormones, coenzyme Q10, and vitamins K. nih.gov

The pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.netnih.gov This initial series of reactions is often referred to as the upper mevalonate pathway. nih.gov HMG-CoA serves as a critical intermediate, standing at a metabolic crossroads. researchgate.net

The committed and rate-limiting step of the mevalonate pathway is the reduction of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase. researchgate.netajrconline.org This enzyme is a primary target for regulation of the pathway and is famously inhibited by statin drugs used to lower cholesterol. semanticscholar.orgnih.gov Mevalonate is then further processed through a series of phosphorylation and decarboxylation reactions to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.netnih.gov These molecules are the fundamental precursors for the synthesis of the vast array of isoprenoid compounds. researchgate.net

Role of 3-Hydroxy-3-Methylglutaryl-Coenzyme A Synthase (HMGS)

3-Hydroxy-3-methylglutaryl-Coenzyme A Synthase (HMGS) is a key enzyme that catalyzes the condensation of acetoacetyl-CoA and acetyl-CoA to produce HMG-CoA. researchgate.netmdpi.com This reaction is a crucial step in both the mevalonate pathway for isoprenoid and cholesterol biosynthesis and in the pathway for ketone body formation. researchgate.netresearchgate.net

In the context of the mevalonate pathway, HMGS directs acetyl-CoA from fatty acid metabolism towards the synthesis of isoprenoids. nih.gov There are two isoforms of HMGS in vertebrates: a cytosolic isoform that participates in cholesterol biosynthesis and a mitochondrial isoform involved in ketogenesis. researchgate.net

Enzymatic Transformations of Glutarate Esters

The enzymatic transformation of glutarate esters, particularly their hydrolysis, is an area of significant interest in biocatalysis. Enzymes like esterases and lipases are often employed for their ability to catalyze these reactions with high selectivity, which is valuable for the synthesis of chiral molecules and other fine chemicals.

Enzymatic Hydrolysis and Stereospecificity

The enzymatic hydrolysis of glutarate diesters, such as dimethyl 3-methylglutarate, can be highly stereoselective. This process, often referred to as desymmetrization, involves the enzyme selectively hydrolyzing one of the two ester groups of a prochiral or meso-diester, resulting in a chiral monoester. researchgate.net This is a powerful strategy for producing optically active compounds that can serve as valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.netajrconline.org

Pig liver esterase (PLE) is a classic example of an enzyme used for the stereoselective hydrolysis of symmetrical diesters, including derivatives of glutaric acid. researchgate.net The stereoselectivity of the hydrolysis is influenced by the substitution pattern on the glutarate backbone. researchgate.net For instance, in the hydrolysis of dimethyl 3-phenylglutarate, engineered esterases have been shown to produce the S-product with very high enantiomeric excess. nih.gov

The stereospecificity of these enzymatic reactions is a key advantage over traditional chemical methods, as it allows for the production of enantiomerically pure compounds under mild reaction conditions. unimi.it

Role of Esterases and Lipases in Biotransformations

Esterases and lipases are the primary classes of enzymes utilized in the biotransformation of glutarate esters. nih.gov Both types of enzymes catalyze the hydrolysis of ester bonds. nih.gov Generally, esterases act on water-soluble esters with short-chain fatty acids, while lipases preferentially hydrolyze water-insoluble esters with long-chain fatty acids at an oil-water interface. researchgate.netnottingham.ac.uk

In the context of glutarate ester biotransformations, both lipases and esterases have been successfully employed. For example, Novozym 435, a commercially available immobilized lipase (B570770) B from Candida antarctica (CAL-B), has been used for the asymmetric hydrolysis of dimethyl-3-phenylglutarate. researchgate.net CAL-B is also effective in the desymmetrization of prochiral dimethyl 3-isobutylpentanedioate, a key step in an enzymatic route for the synthesis of Pregabalin (B1679071). google.comajrconline.org

Esterases from various microbial sources, such as Escherichia coli and Rhodobacter sphaeroides, have been engineered to enhance their enantioselectivity in the hydrolysis of prochiral aryl glutaric acid diesters. nih.gov These biotransformations highlight the versatility of lipases and esterases in organic synthesis, providing efficient and environmentally friendly methods for producing valuable chiral compounds. unimi.it

| Enzyme Type | Substrate Example | Application |

| Pig Liver Esterase (PLE) | Symmetrical glutaric acid diesters | Production of chiral monoesters researchgate.net |

| Candida antarctica Lipase B (CAL-B) | Dimethyl 3-isobutylpentanedioate | Synthesis of Pregabalin intermediate google.comajrconline.org |

| Engineered Esterases | Dimethyl 3-phenylglutarate | Enantioselective synthesis of chiral monoesters nih.gov |

Bacterial Metabolism of 3-Hydroxy-3-Methylglutaric Acid

Certain bacteria, particularly from the Pseudomonadaceae family, are capable of utilizing 3-hydroxy-3-methylglutarate as their sole source of carbon. Research has demonstrated that these microorganisms possess specific enzymatic pathways to metabolize this compound. A key initial step in this process involves the activation of 3-hydroxy-3-methylglutarate to its coenzyme A (CoA) ester, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This activation is an ATP-dependent process that also requires the presence of Mg2+ ions. nih.gov

Once activated, HMG-CoA is then cleaved by the enzyme HMG-CoA lyase into acetyl-CoA and acetoacetate. nih.gov This reaction is a critical step in both leucine metabolism and ketogenesis in many organisms. In Pseudomonas aeruginosa, the gene liuE has been identified to encode for HMG-CoA lyase, an essential enzyme for the catabolism of both leucine and acyclic terpenes. The LiuE protein exhibits optimal HMG-CoA lyase activity at a pH of 7.0 and a temperature of 37°C.

Cell-free extracts from these bacteria have been shown to catalyze the oxidation of acetoacetate, acetate, and various intermediates of the citric acid cycle, indicating that the breakdown products of 3-hydroxy-3-methylglutaric acid are funneled into central metabolic pathways for energy production. nih.gov

Implications of Glutarate Metabolism in Disease Research

3-Methylglutaconic aciduria (MGA) comprises a group of five distinct inherited metabolic disorders that disrupt the body's ability to produce energy within the mitochondria. A common biochemical feature of these conditions is the accumulation and excretion of 3-methylglutaconic acid and 3-methylglutaric acid in the urine. The different types of MGA are classified based on their underlying genetic causes and associated clinical features. Types I and III are inherited in an autosomal recessive manner, while Type II (Barth syndrome) follows an X-linked recessive inheritance pattern. The inheritance pattern for Type IV is currently unknown.

| Type | Common Name | Affected Gene | Inheritance Pattern |

| Type I | 3-Methylglutaconyl-CoA Hydratase Deficiency | AUH | Autosomal Recessive |

| Type II | Barth Syndrome | TAZ (G4.5) | X-linked Recessive |

| Type III | Costeff Syndrome | OPA3 | Autosomal Recessive |

| Type IV | Unspecified | Unknown | Unknown |

| Type V | Dilated Cardiomyopathy with Ataxia (DCMA) | DNAJC19 | Autosomal Recessive |

3-Methylglutaconic aciduria type I is caused by mutations in the AUH gene, which encodes the mitochondrial enzyme 3-methylglutaconyl-CoA hydratase. This enzyme is responsible for a key step in the breakdown of the amino acid leucine. medlineplus.govmedlineplus.gov A deficiency in this enzyme leads to the accumulation of 3-methylglutaconic acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid. medlineplus.govmedlineplus.gov

The clinical presentation of 3-MGH deficiency is highly variable, ranging from mild developmental delays, such as delayed speech, to severe neurological impairment. dovemed.comorpha.net In some cases, symptoms may appear in infancy or early childhood and can include psychomotor delay, dystonia (involuntary muscle cramping), and spastic quadriparesis (spasms and weakness of the arms and legs). medlineplus.gov Other affected individuals may not develop symptoms until adulthood, presenting with a progressive leukoencephalopathy, which is damage to the white matter of the brain. This can lead to progressive speech problems, difficulty with coordination, spasticity, and a decline in cognitive function. medlineplus.gov

At least 11 mutations in the AUH gene have been identified as causing this condition. These mutations can include missense, splicing, and deletion mutations, all of which lead to a loss of enzyme activity. medlineplus.govwikipedia.org

| Clinical Feature | Description |

| Delayed Psychomotor Development | Slower than expected development of mental and motor skills. medlineplus.gov |

| Speech Delay | Difficulty in developing speech and language skills. dovemed.com |

| Dystonia | Involuntary muscle contractions that cause repetitive or twisting movements. medlineplus.gov |

| Spastic Quadriparesis | Increased muscle tone and weakness in all four limbs. medlineplus.gov |

| Leukoencephalopathy (Adult Onset) | Progressive damage to the white matter of the brain, leading to neurological decline. medlineplus.gov |

| Optic Atrophy | Damage to the optic nerve, which can lead to vision loss. medlineplus.gov |

3-Hydroxy-3-methylglutaryl-CoA lyase (HMGCL) deficiency is an autosomal recessive disorder caused by mutations in the HMGCL gene. medlineplus.govwikipedia.org This enzyme plays a crucial role in both the final step of leucine degradation and in the synthesis of ketone bodies, which are an important energy source for the brain, particularly during periods of fasting. medlineplus.govmedlineplus.gov

The clinical presentation of HMGCL deficiency typically occurs within the first year of life and is characterized by episodes of acute metabolic crisis triggered by fasting or illness. medlineplus.govwikipedia.org These episodes can involve vomiting, lethargy, dehydration, and hypotonia (weak muscle tone). medlineplus.gov Biochemically, patients present with hypoketotic hypoglycemia (low blood sugar without the expected production of ketones), metabolic acidosis (an excess of acid in the blood), and hyperammonemia (elevated ammonia (B1221849) levels). wikipedia.orgfrontiersin.org If left untreated, these crises can lead to seizures, coma, and even death. medlineplus.gov Long-term neurological complications can occur, although many patients who are diagnosed and managed early can have a normal cognitive development. frontiersin.org

More than 25 mutations in the HMGCL gene have been identified, including missense mutations that change a single amino acid in the enzyme. medlineplus.gov A common mutation found in the Saudi Arabian population is Arg41Gln. medlineplus.gov

| Clinical Feature | Description |

| Hypoketotic Hypoglycemia | Low blood glucose levels without a corresponding increase in ketone bodies. wikipedia.orgfrontiersin.org |

| Metabolic Acidosis | A buildup of acid in the body fluids. wikipedia.orgfrontiersin.org |

| Hyperammonemia | Excess ammonia in the blood. frontiersin.org |

| Lethargy and Coma | A state of extreme tiredness and unresponsiveness. medlineplus.gov |

| Hepatomegaly | Enlargement of the liver. frontiersin.org |

Barth syndrome (3-methylglutaconic aciduria type II) is an X-linked genetic disorder caused by mutations in the TAZ gene (also known as G4.5). nih.govfrontiersin.org The TAZ gene provides instructions for producing an enzyme called tafazzin, which is involved in the metabolism of cardiolipin (B10847521), a unique phospholipid found in the inner mitochondrial membrane. nih.govfrontiersin.org

Mutations in the TAZ gene lead to defective cardiolipin remodeling, which in turn compromises the structure and function of mitochondria. frontiersin.orgresearchgate.net This mitochondrial dysfunction affects multiple systems in the body. The clinical presentation of Barth syndrome is characterized by a combination of symptoms, including cardiomyopathy (often dilated), skeletal myopathy and muscle weakness, neutropenia (low levels of neutrophils, a type of white blood cell), and growth delay. frontiersin.orgorpha.net The increased urinary excretion of 3-methylglutaconic acid is a characteristic biochemical marker, although it may not be present in all cases. orpha.net

The severity of symptoms can vary significantly among individuals with Barth syndrome. While some may experience severe heart failure and recurrent infections in infancy, others may have a milder clinical course. researchgate.net

| Clinical Feature | Description |

| Cardiomyopathy | Disease of the heart muscle, often dilated, leading to an enlarged and weakened heart. frontiersin.orgorpha.net |

| Skeletal Myopathy | Muscle weakness and fatigue, often leading to delayed motor milestones. frontiersin.orgorpha.net |

| Neutropenia | Low levels of neutrophils, increasing the risk of bacterial infections. frontiersin.orgorpha.net |

| Growth Delay | Slower growth rate compared to peers, particularly in childhood. frontiersin.orgorpha.net |

| 3-Methylglutaconic Aciduria | Elevated levels of 3-methylglutaconic acid in the urine. frontiersin.org |

The accumulation of 3-methylglutaric acid, as seen in various 3-methylglutaconic acidurias, is associated with neurotoxicity. Research suggests that this neurotoxicity is mediated, at least in part, through the induction of oxidative stress. nih.govresearchgate.net

Studies using rat brain synaptosomes have shown that 3-methylglutaric acid can lead to an increase in lipid peroxidation, which is a marker of oxidative damage to cell membranes. nih.govresearchgate.net This effect was observed at concentrations of 1 mM and 5 mM. nih.gov At a concentration of 5 mM, 3-methylglutaric acid also caused a decrease in mitochondrial function. nih.gov

Furthermore, the accumulation of related compounds, such as 3-hydroxy-3-methylglutaric acid, has been shown to induce both lipid and protein oxidative damage in the cerebral cortex of rats. nih.govresearchgate.net This includes increased levels of thiobarbituric acid-reactive substances (TBARS), a marker of lipid peroxidation, and increased carbonyl content, a marker of protein oxidation. nih.gov Additionally, 3-hydroxy-3-methylglutaric acid has been found to reduce the levels of non-enzymatic antioxidants, such as reduced glutathione (B108866) (GSH). nih.gov In neonatal rats, administration of 3-hydroxy-3-methylglutaric acid led to changes in the activity of antioxidant enzymes, including a decrease in glutathione reductase in the cerebral cortex and a reduction in superoxide (B77818) dismutase, glutathione peroxidase, and catalase in the striatum. mdpi.com

These findings suggest that the neurological damage observed in patients with disorders of glutarate metabolism may be linked to a state of chronic oxidative stress in the brain, leading to damage to lipids, proteins, and a compromised antioxidant defense system. nih.gov

| Oxidative Stress Marker | Effect of 3-Methylglutaric Acid / 3-Hydroxy-3-Methylglutaric Acid |

| Lipid Peroxidation (TBARS) | Increased nih.govnih.gov |

| Protein Carbonyl Content | Increased nih.gov |

| Reduced Glutathione (GSH) | Decreased nih.gov |

| Superoxide Dismutase (Striatum) | Decreased mdpi.com |

| Glutathione Peroxidase (Striatum) | Decreased mdpi.com |

| Catalase (Striatum) | Decreased mdpi.com |

| Glutathione Reductase (Cerebral Cortex) | Decreased mdpi.com |

Oxidative Stress and Neurotoxicity Associated with 3-Methylglutaric Acid

Lipid Peroxidation and Protein Oxidation Mechanisms

The accumulation of glutarate derivatives is linked to the induction of oxidative stress, which instigates the damaging processes of lipid peroxidation and protein oxidation.

Lipid Peroxidation Lipid peroxidation is a degenerative process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) that are abundant in cell membranes. This process unfolds as a free-radical chain reaction with three distinct stages:

Initiation: The process begins when a reactive oxygen species, such as the hydroxyl radical (HO•), abstracts a hydrogen atom from a PUFA, forming a carbon-centered lipid radical (L•). nih.govacs.org This is often facilitated by the presence of redox-active metals like iron. nih.gov